molecular formula C21H22N4O5 B6544881 N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946373-56-4

N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544881
CAS No.: 946373-56-4
M. Wt: 410.4 g/mol
InChI Key: WIRIALUWRSPGCD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrido[2,3-d]pyrimidine dione core, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activities. The specific research applications and mechanism of action for this compound are not currently detailed in publicly available sources and should be verified by the researcher through specialized scientific literature. As with many complex heterocyclic compounds, it is intended for use in laboratory investigations only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-5-30-18-12(2)10-22-19-17(18)20(28)25(21(29)24(19)4)11-16(27)23-15-8-6-14(7-9-15)13(3)26/h6-10H,5,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRIALUWRSPGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exhibit significant anticancer properties. The pyrido[2,3-d]pyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Effects:
This compound has also demonstrated antimicrobial properties against several bacterial strains. The presence of the acetylphenyl group enhances its ability to penetrate bacterial membranes, leading to effective inhibition of growth. Preliminary studies suggest that it could be developed into a broad-spectrum antimicrobial agent .

Pharmacological Insights

1. Enzyme Inhibition:
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes associated with inflammatory pathways and cancer progression. This inhibition could lead to therapeutic applications in treating diseases characterized by excessive inflammation or tumor growth .

2. Neuroprotective Properties:
Emerging research suggests that this compound may possess neuroprotective effects. Its ability to modulate oxidative stress and reduce neuronal apoptosis positions it as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are required to elucidate its mechanisms of action in neuroprotection .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Pyrido-Pyrimidine-Dione Acetamide Family

The target compound shares a pyrido[2,3-d]pyrimidine-dione core with substituted acetamide derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents on Acetamide Nitrogen Key Structural Features
N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (Target) C₂₁H₂₂N₄O₅ 410.43 4-acetylphenyl Acetyl group (electron-withdrawing, polar)
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide C₂₀H₂₂N₄O₅ 398.40 4-methoxyphenyl Methoxy group (electron-donating, polar)
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₀H₁₉F₃N₄O₄ 436.40 3-(trifluoromethyl)phenyl CF₃ group (lipophilic, electron-withdrawing)

Key Observations:

  • The 4-methoxyphenyl group () increases polarity and solubility due to the electron-donating methoxy group, while the 3-(trifluoromethyl)phenyl substituent () enhances lipophilicity and metabolic stability .
  • Core Modifications: All analogs retain the pyrido-pyrimidine-dione core, but variations in the acetamide substituent significantly alter physicochemical properties and pharmacodynamic profiles.

Broader Acetamide Derivatives with Heterocyclic Moieties

Other acetamide derivatives with distinct heterocyclic systems highlight structural diversity:

N-(4-(thieno[2,3-d]pyrimidin-4-yl)oxyphenyl)acetamide (): Features a thienopyrimidine core with a methyl-substituted phenyl group. Reported melting point: 202–203°C, suggesting higher crystallinity compared to pyrido-pyrimidine-diones .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (): Incorporates a pyrimidinethioether linkage and phenoxy group, with a lower yield (60%) compared to analogs in (73%) .

2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Combines pyrimidine and pyridine moieties, synthesized via thioether bond formation .

Comparative Insights:

  • Substituents like ethoxy and methyl groups on the core (target, –11) may reduce metabolic degradation compared to unsubstituted analogs.

Implications for Drug Design

The 4-acetylphenyl substituent in the target compound may offer advantages in target binding over methoxy or trifluoromethyl groups due to its dual hydrogen-bond acceptor/donor capacity. However, its higher molecular weight (410.43 vs. 398.40–436.40 in analogs) could impact bioavailability. Further studies on solubility, stability, and in vitro activity are warranted to validate these hypotheses.

Preparation Methods

Formation of the Pyrido[2,3-d]Pyrimidine Core

The pyrido[2,3-d]pyrimidine ring is constructed via cyclocondensation of 3-amino-4,6-dimethylpyrazolopyridine with ethyl cyanoacetate under acidic conditions. In a representative protocol:

  • Diazotization : 3-Amino-4,6-dimethylpyrazolopyridine is treated with sodium nitrite and hydrochloric acid at 0–5°C to generate a diazonium salt.

  • Cyclization : The diazonium intermediate reacts with ethyl cyanoacetate in ethanol under reflux, yielding 5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.

Key Parameters :

  • Temperature : Reflux at 78°C for 6–8 hours ensures complete ring closure.

  • Catalyst : p-Toluenesulfonic acid (10 mol%) enhances reaction efficiency.

Introduction of the Acetamide Side Chain

The acetamide group is installed via nucleophilic substitution or coupling reactions:

Alkylation of the Pyrido[2,3-d]Pyrimidine Intermediate

A chloroacetyl chloride derivative is reacted with the pyrido[2,3-d]pyrimidine core in dichloromethane using triethylamine as a base:

Pyrido[2,3-d]pyrimidine+ClCH2COClEt3N, DCMChloroacetyl intermediate\text{Pyrido[2,3-d]pyrimidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Chloroacetyl intermediate}

Yield : 72–78% after purification by silica gel chromatography.

Amidation with 4-Acetylaniline

The chloroacetyl intermediate undergoes nucleophilic displacement with 4-acetylaniline in tetrahydrofuran (THF) at 60°C:

Chloroacetyl intermediate+4-AcetylanilineTHF, 60°CTarget compound\text{Chloroacetyl intermediate} + \text{4-Acetylaniline} \xrightarrow{\text{THF, 60°C}} \text{Target compound}

Optimization :

  • Solvent : THF outperforms DMF due to reduced side reactions.

  • Base : Diisopropylethylamine (DIPEA) increases yield to 85% compared to triethylamine (70%).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity (HPLC)
Diazotization-CyclizationHNO₂, HCl, EtOH, reflux68%95%
Chloroacetyl CouplingClCH₂COCl, Et₃N, DCM78%98%
Final Amidation4-Acetylaniline, DIPEA, THF, 60°C85%97%

Data aggregated from analogous syntheses.

Characterization and Validation

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.9 Hz, 2H, aryl-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.64 (s, 3H, COCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (amide C=O).

Chromatographic Purity :

  • HPLC-MS : m/z 396.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀N₄O₅.

Scalability and Industrial Feasibility

Challenges :

  • Cost of 4-Acetylaniline : Sourcing high-purity 4-acetylaniline increases production costs.

  • Waste Management : Dichloromethane and THF require specialized recovery systems to meet environmental regulations.

Solutions :

  • Catalyst Recycling : Immobilized lipase catalysts reduce reagent consumption in amidation steps.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization, enhancing safety and yield .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves constructing the pyrido[2,3-d]pyrimidine core via cyclocondensation of substituted precursors (e.g., ethoxy and methyl groups) under reflux with acetic anhydride. The acetamide moiety is introduced via nucleophilic acyl substitution using activated esters or coupling agents like EDCI/HOBt. Temperature control (80–100°C) and anhydrous conditions are critical to prevent ethoxy group hydrolysis .

Q. How can researchers confirm the molecular structure experimentally?

Use a combination of:

  • 1H/13C NMR : Compare chemical shifts with analogous pyrido-pyrimidine derivatives (e.g., δ 2.03–2.33 ppm for methyl groups, δ 7.04–8.53 ppm for aromatic protons) .
  • Mass spectrometry : Validate the molecular ion peak (e.g., LC-MS m/z 376.0 [M+H]+ for related compounds) .
  • X-ray crystallography : Refine structures using SHELXL to resolve bond lengths/angles and confirm stereochemistry .

Q. What crystallization conditions yield high-quality single crystals?

Optimize solvent systems (e.g., DMSO/water or ethanol/chloroform mixtures) and employ slow evaporation at 4°C. For stubborn cases, use vapor diffusion with acetonitrile as an antisolvent. Monitor crystal growth via polarized light microscopy to assess birefringence .

Advanced Research Questions

Q. How can contradictions between computational and experimental solubility profiles be resolved?

Perform systematic analysis:

  • Experimental : Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask/HPLC methods.
  • Computational : Compare predicted logP (e.g., Abraham solvation model) with experimental values.
  • Structural : Analyze hydrogen-bonding motifs via Hirshfeld surfaces; substituents like ethoxy groups may create hydrophobic domains despite polar moieties .

Q. What methodologies address low reproducibility in biological activity across studies?

  • Purity assurance : Use orthogonal HPLC methods (C18 and HILIC columns) with dual-wavelength detection (254 nm and 280 nm).
  • Conformational analysis : Perform variable-temperature NMR to identify rotameric equilibria affecting receptor binding .
  • Batch documentation : Track synthetic parameters (e.g., reaction time, catalyst lot) using design-of-experiments (DoE) frameworks .

Q. How can hydrogen-bonding networks be engineered to improve thermal stability?

  • Introduce strong H-bond donors/acceptors (e.g., replace acetyl with carbamoyl groups).
  • Analyze packing motifs via graph set theory (D, R, C patterns) and compare with structurally similar pyrido-pyrimidine derivatives .
  • Validate stability via differential scanning calorimetry (DSC) and correlate with crystallographic data .

Q. What strategies resolve conflicting XRD and DFT-predicted torsion angles?

  • Experimental : Collect high-resolution (<1.0 Å) XRD data at low temperature (100 K) to minimize thermal motion artifacts .
  • Computational : Employ dispersion-corrected DFT (e.g., B3LYP-D3) with implicit solvation models.
  • Validation : Cross-check with solid-state NMR to assess dynamic effects in the crystal lattice .

Methodological Considerations

  • For spectral contradictions : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • For crystallization failures : Screen 48+ solvent combinations using high-throughput robotics .
  • For bioactivity optimization : Prioritize substituents at the 5-ethoxy and 1,6-dimethyl positions, which influence π-π stacking in target binding pockets .

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